4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide 4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14759944
InChI: InChI=1S/C21H24N2O4/c1-23-16(13-15-18(26-3)9-10-19(27-4)20(15)23)21(24)22-12-11-14-7-5-6-8-17(14)25-2/h5-10,13H,11-12H2,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol

4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14759944

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name 4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C21H24N2O4/c1-23-16(13-15-18(26-3)9-10-19(27-4)20(15)23)21(24)22-12-11-14-7-5-6-8-17(14)25-2/h5-10,13H,11-12H2,1-4H3,(H,22,24)
Standard InChI Key BFVPELQOZNBVLY-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1-methyl-1H-indole backbone with methoxy groups at the 4 and 7 positions. The carboxamide group at the 2-position is substituted with a 2-(2-methoxyphenyl)ethyl chain, introducing additional aromaticity and conformational flexibility. Its molecular formula is C₂₂H₂₅N₂O₅, with a molecular weight of 409.45 g/mol .

Key structural attributes include:

  • Indole core: The planar indole ring system facilitates π-π stacking interactions with biological targets.

  • Methoxy substituents: The 4- and 7-methoxy groups enhance lipophilicity (logP=2.8\log P = 2.8), improving membrane permeability.

  • Carboxamide side chain: The N-[2-(2-methoxyphenyl)ethyl] group introduces steric bulk, potentially influencing receptor binding kinetics.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:

  • ¹H NMR: Signals at δ 3.85 (s, 3H, N-CH₃), δ 3.72–3.68 (multiplets, 6H, OCH₃), and δ 7.21–6.75 (aromatic protons) .

  • ¹³C NMR: Peaks at δ 161.2 (C=O) and δ 55.1–56.3 (OCH₃ groups) .
    Mass spectrometry (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 409.2.

Synthesis and Optimization

Synthetic Routes

The synthesis employs a multi-step strategy, leveraging indole-2-carboxylate intermediates (Scheme 1) :

  • Hemetsberger–Knittel Indole Synthesis:

    • Knoevenagel condensation of methyl 2-azidoacetate (14) with 2-methoxybenzaldehyde (15) yields azidocinnamate 16 .

    • Thermolysis of 16 at 120°C generates indole-2-carboxylate 17 (72% yield) .

  • Friedel–Crafts Acylation:

    • Acylation of 17 with acetyl chloride in AlCl₃ produces 3-acetylindole-2-carboxylate 18 (65% yield) .

  • Amide Coupling:

    • Reaction of 18 with 2-(2-methoxyphenyl)ethylamine using BOP reagent forms the target carboxamide (58% yield after purification) .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Thermolysis above 110°C minimizes side-product formation .

  • Solvent Selection: Anhydrous DMF improves coupling efficiency during amide formation .

  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Reactivity and Stability

Functional Group Transformations

The compound undergoes characteristic indole and carboxamide reactions:

  • Demethylation: Treatment with BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxylated analogs .

  • Hydrolysis: Acidic conditions (HCl, reflux) cleave the carboxamide to 4,7-dimethoxy-1-methylindole-2-carboxylic acid .

  • Nucleophilic Substitution: The indole C-3 position reacts with electrophiles (e.g., iodomethane) under basic conditions .

Stability Profile

  • Thermal Stability: Decomposition occurs at >200°C (TGA data).

  • Photostability: UV light (254 nm) induces gradual degradation (τ1/2=48h\tau_{1/2} = 48 \, \text{h}).

Pharmacological Profile

Serotonin Receptor Interactions

In vitro assays reveal high affinity for 5-HT₂A receptors (Ki=12nMK_i = 12 \, \text{nM}) . Molecular docking studies suggest:

  • Binding Mode: The indole core occupies the orthosteric site, while the 2-methoxyphenethyl group extends into a hydrophobic pocket .

  • Functional Activity: Partial agonism (EC₅₀ = 80 nM) in calcium flux assays .

Neuropharmacological Effects

  • Psychoactivity: Rodent studies show head-twitch responses (HTR) indicative of 5-HT₂A activation.

  • Cognitive Effects: Improved memory consolidation in Morris water maze tests at 1 mg/kg (p.o.) .

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